molecular formula C9H12OS B1597974 3-Methylphenylthioethanol CAS No. 4030-45-9

3-Methylphenylthioethanol

Cat. No.: B1597974
CAS No.: 4030-45-9
M. Wt: 168.26 g/mol
InChI Key: XSSMQZPIQCALIN-UHFFFAOYSA-N
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Description

3-Methylphenylthioethanol is a versatile chemical compound used in various scientific research fields. It is characterized by the presence of a tolyl group attached to a sulfanyl group, which is further connected to an ethanol moiety. This compound is known for its unique properties that make it valuable in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenylthioethanol typically involves the reaction of 2-methylthiophenol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal catalysts, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methylphenylthioethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Methylphenylthioethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of 3-Methylphenylthioethanol involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating signaling pathways. The ethanol moiety can interact with cellular membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-p-Tolylsulfanyl-ethanol
  • 2-m-Tolylsulfonyl-ethanol
  • 2-(p-Tolylthio)-ethanol

Uniqueness

3-Methylphenylthioethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-(3-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSMQZPIQCALIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374991
Record name 2-m-Tolylsulfanyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4030-45-9
Record name 2-m-Tolylsulfanyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4030-45-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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